molecular formula C12H18O B14834430 4-Tert-butyl-3-ethylphenol

4-Tert-butyl-3-ethylphenol

Cat. No.: B14834430
M. Wt: 178.27 g/mol
InChI Key: DXALYOAESXGGJA-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-ethylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-3-ethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl and ethyl groups. This process typically uses Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-ethylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Tert-butyl-3-ethylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Research studies explore its potential as an antioxidant and its effects on biological systems.

    Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.

    Industry: It is utilized in the production of resins, adhesives, and other industrial products due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. Its phenolic structure allows it to participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The tert-butyl and ethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar in structure but lacks the ethyl group.

    2-tert-Butyl-4-ethylphenol: An isomer with different positioning of the tert-butyl and ethyl groups.

    4-tert-Butylthiophenol: Contains a sulfur atom instead of an oxygen atom in the phenol group.

Uniqueness

4-Tert-butyl-3-ethylphenol is unique due to the specific positioning of its tert-butyl and ethyl groups, which influence its chemical reactivity and physical properties. This distinct structure allows it to exhibit unique behavior in various chemical reactions and applications compared to its similar compounds.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-tert-butyl-3-ethylphenol

InChI

InChI=1S/C12H18O/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

DXALYOAESXGGJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(C)(C)C

Origin of Product

United States

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